3-Methyl-2-butanethiol

Flavor Chemistry Sensory Science Food Additive Procurement

3-Methyl-2-butanethiol (CAS 2084-18-6, FEMA 3304, JECFA 517, CoE is a branched C5 alkylthiol (molecular formula C5H12S, MW 104.21 g/mol) classified as a synthetic flavoring agent. It is a colorless to pale yellow, air-sensitive liquid with a boiling point range of 109–112 °C (lit.) and density of 0.841 g/mL at 25 °C.

Molecular Formula C5H12S
Molecular Weight 104.22 g/mol
CAS No. 2084-18-6
Cat. No. B150942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-butanethiol
CAS2084-18-6
Synonyms3-Methylbutane-2-thiol
Molecular FormulaC5H12S
Molecular Weight104.22 g/mol
Structural Identifiers
SMILESCC(C)C(C)S
InChIInChI=1S/C5H12S/c1-4(2)5(3)6/h4-6H,1-3H3
InChIKeyBFLXFRNPNMTTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, miscible with alcohol and ethe

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-butanethiol (CAS 2084-18-6): Procurement-Ready Physicochemical & Regulatory Profile


3-Methyl-2-butanethiol (CAS 2084-18-6, FEMA 3304, JECFA 517, CoE 11510) is a branched C5 alkylthiol (molecular formula C5H12S, MW 104.21 g/mol) classified as a synthetic flavoring agent [1][2]. It is a colorless to pale yellow, air-sensitive liquid with a boiling point range of 109–112 °C (lit.) and density of 0.841 g/mL at 25 °C [3]. The compound is distinguished by a dual organoleptic identity: at high concentrations, it exhibits a repulsive, mercaptan-like stench, while at extreme dilution (e.g., 0.10% in propylene glycol), it reveals a complex savory profile described as beefy, meaty, sulfurous, roasted chicken/pork, coffee, and cheesy [4]. Its global regulatory acceptance (JECFA ADI: Acceptable; no safety concern at current intake levels) [2] and low typical usage levels (0.01–5 ppm in food applications) [5] make it a specialized, high-impact flavoring ingredient rather than a bulk commodity chemical.

Why 3-Methyl-2-butanethiol Cannot Be Replaced by Common Alkylthiol Analogs


Generic substitution among C5 alkanethiols is technically unsound due to significant divergences in sensory detection thresholds and thermal durability. For instance, 3-Methyl-1-butanethiol (isoamyl mercaptan) possesses an odor threshold (0.00000077 ppm) that is orders of magnitude lower than that of 3-Methyl-2-butanethiol, producing a starkly different sensory impact dominated by onion/garlic notes rather than beefy/roasted meat character [1]. Conversely, 2-Methyl-2-butanethiol (tert-amyl mercaptan) exhibits a lower boiling point range (99–105 °C) and a simpler, undifferentiated sulfurous stench, lacking the complex savory nuance of the 2-thiol isomer [2]. Furthermore, low-temperature calorimetric studies demonstrate that the isomeric position of the methyl and thiol groups dictates distinct solid-state phase behavior and heat capacity profiles, which directly impact the compound's volatility and release kinetics under thermal processing [3]. These quantifiable differences in odor threshold, thermal properties, and regulatory status (e.g., FEMA/JECFA listing) mean that substituting 3-Methyl-2-butanethiol with a generic 'C5 thiol' alters both the safety profile and the designed flavor outcome in finished goods.

3-Methyl-2-butanethiol: Quantitative Head-to-Head Evidence for Scientific Selection


Differentiated Savory Flavor Profile vs. Onion/Garlic-Dominant 3-Methyl-1-butanethiol

At 0.10% concentration in propylene glycol, 3-Methyl-2-butanethiol delivers a complex savory profile described as 'sulfurous, savory burnt rubber, roasted chicken and pork meaty with nuances of roasted coffee, cultured cheeses and roasted cashew nuts' [1]. In contrast, the positional isomer 3-Methyl-1-butanethiol (isoamyl mercaptan) at the same 0.10% concentration yields a simpler, alliaceous profile described as 'sulfurous onion green onion garlic' [2]. This organoleptic divergence is further underscored by a difference in published odor thresholds: 3-Methyl-1-butanethiol is reported with a threshold of 0.00000077 ppm [2], whereas no similarly ultra-low threshold is documented for 3-Methyl-2-butanethiol, indicating a fundamentally different odorant-receptor interaction and lower potency for the latter.

Flavor Chemistry Sensory Science Food Additive Procurement

Thermal Processing Stability Advantage Over Lower-Boiling tert-Amyl Mercaptan (2-Methyl-2-butanethiol)

The positional isomer 2-Methyl-2-butanethiol (tert-amyl mercaptan, CAS 1679-09-0) exhibits a boiling point range of 99–105 °C at atmospheric pressure [1]. In contrast, 3-Methyl-2-butanethiol possesses a significantly higher boiling point range of 109–112 °C (lit.) [2], a difference of approximately 7–10 °C. This elevated boiling point is a direct consequence of the secondary thiol (-SH) group being positioned on the C2 carbon rather than the tertiary thiol group on C2 in 2-Methyl-2-butanethiol. The higher boiling point of 3-Methyl-2-butanethiol correlates with reduced volatility loss during standard thermal food processing steps such as pasteurization, baking, or spray drying, where temperatures may approach or exceed 100 °C.

Flavor Stability Thermal Processing Ingredient Procurement

Regulatory and Safety Acceptance for Food Use vs. Non-Food-Grade Alkylthiols

3-Methyl-2-butanethiol holds a comprehensive suite of global food flavoring approvals: FEMA 3304, JECFA 517, and CoE 11510, with JECFA concluding 'No safety concern at current levels of intake when used as a flavouring agent' [1][2]. In contrast, many structurally similar alkylthiols, such as the linear analog 1-Pentanethiol (n-amyl mercaptan), lack comparable FEMA GRAS or JECFA evaluations for direct food use; 1-Pentanethiol is primarily associated with industrial odorant applications and carries a NIOSH REL (ceiling 0.5 ppm) due to inhalation hazard [3]. This regulatory divide is critical: 3-Methyl-2-butanethiol's inclusion in the FEMA GRAS list (FEMA 3304) explicitly authorizes its use as a flavoring substance in food products, a status not automatically conferred to other C5 thiol isomers.

Food Safety Regulatory Compliance Flavor Procurement

Procurement Specification: Defined Purity and Isomeric Impurity Profile vs. Undefined Technical Grade Alternatives

Commercially available 3-Methyl-2-butanethiol is routinely supplied with a specified purity of 95% (GC) or 98-100%, with the principal impurity explicitly identified and controlled as 2-methyl-1-butanethiol . This is in stark contrast to 'technical grade' C5 thiol mixtures or non-certified isomers, where the exact composition, including the presence of multiple branched and linear thiols, is neither quantified nor guaranteed. The defined impurity profile of 3-Methyl-2-butanethiol allows flavorists to account for the known contribution of 2-methyl-1-butanethiol (sulfurous, bloody/meaty odor) [1] in their formulations. Undefined technical mixtures introduce batch-to-batch sensory variability that is unacceptable in regulated flavor manufacturing.

Analytical Chemistry Quality Control Procurement Specification

Patent-Backed Performance: Heat-Stable 'Brine' Flavor Delivery in Noodle Processing

A patent assigned to Nissin Foods Holdings Co., Ltd. (JP2019134689A) specifically claims the use of 3-Methyl-2-butanethiol to impart a 'sulfur smell-like brine smell' (kansui odor) to Chinese noodles [1]. The invention explicitly highlights the compound's 'high durability against processing such as heating and drying' during noodle manufacture. This demonstrates a proven, industrial-scale application where the compound's thermal stability (supported by its boiling point, as discussed in Evidence Item 2) and specific organoleptic profile are critical. No equivalent patent claim is found for the positional isomers 3-Methyl-1-butanethiol or 2-Methyl-2-butanethiol in this specific high-heat, high-volume food application.

Processed Food Flavor Encapsulation Patent Analysis

Targeted Application Scenarios for 3-Methyl-2-butanethiol: Evidence-Backed Procurement Rationale


Savory Flavor Formulation for Processed Meats, Soups, and Snacks

Based on its FEMA 3304 status and its complex savory profile (beefy, roasted chicken/pork, coffee, cheesy) as described by Mosciano [1], 3-Methyl-2-butanethiol is the preferred C5 thiol for developing high-impact savory notes. Typical usage levels range from 0.01 to 5 ppm in finished food products, with specific recommendations of ~1.2 ppm in baked goods and meat products, 0.8 ppm in soups, and 0.05 ppm in oils/fats [2]. This low usage level, enabled by its potent organoleptic character, makes it a cost-effective choice for flavor houses aiming to deliver authentic roasted, meaty, or coffee nuances without relying on bulk ingredients. Its defined impurity profile (≥95% purity with 2-methyl-1-butanethiol as main remainder) ensures that the flavor contribution is consistent and predictable, a necessity for commercial flavor duplication and quality control.

Heat-Processed Noodle and Bakery Products Requiring Thermal Flavor Stability

The higher boiling point (109–112 °C) of 3-Methyl-2-butanethiol compared to its isomer tert-amyl mercaptan (99–105 °C) directly translates to superior retention during baking, frying, or drying operations [3][4]. This thermal advantage is empirically validated by the Nissin Foods patent (JP2019134689A), which specifically claims 3-Methyl-2-butanethiol for delivering a durable 'sulfur smell-like brine smell' in Chinese noodles subjected to heating and drying [5]. For procurement specialists sourcing ingredients for instant noodles, savory crackers, or baked snack seasonings, selecting 3-Methyl-2-butanethiol over a lower-boiling alternative mitigates the risk of flavor loss during manufacture, thereby reducing the need for costly over-formulation or encapsulation strategies.

Analytical Reference Standard for GC-MS Identification of Volatile Thiols in Complex Food Matrices

3-Methyl-2-butanethiol has been identified in cooked beef and is a target analyte in volatile sulfur compound profiling of foods such as virgin olive oil [6][7]. For analytical laboratories performing gas chromatography-mass spectrometry (GC-MS), a high-purity standard of 3-Methyl-2-butanethiol (e.g., >95% by GC, as offered by TCI) is essential for accurate quantification and method validation . Its distinct mass spectrum (available in the Wiley Registry and FFNSC libraries) and retention index differentiate it from co-eluting isomers like 2-methyl-1-butanethiol and 3-methyl-1-butanethiol [8]. Procurement of a certified, high-purity standard with a defined isomeric impurity profile ensures reliable identification and prevents misassignment of volatile thiols in research on food aroma, off-flavor investigation, and authenticity testing.

Polymer Modification and Specialty Industrial Synthesis

Beyond its flavor applications, 3-Methyl-2-butanethiol is documented as a polymerization modifier and an intermediate for vulcanization accelerators and nonionic surfactants [9]. In these industrial contexts, the selection of 3-Methyl-2-butanethiol over linear 1-butanethiol or other branched thiols may be driven by the specific steric and electronic effects of the 2-thiol group, which can influence chain transfer kinetics and final polymer properties. While direct comparative data for this application is limited in the open literature, the compound's defined physical properties (boiling point, density, refractive index) and commercial availability in bulk quantities from industrial chemical suppliers provide a verifiable basis for its selection in R&D and pilot-scale synthesis of specialty organosulfur compounds.

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